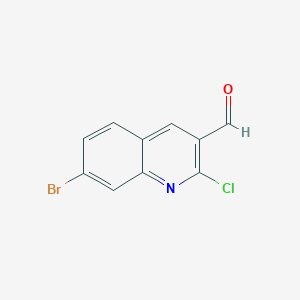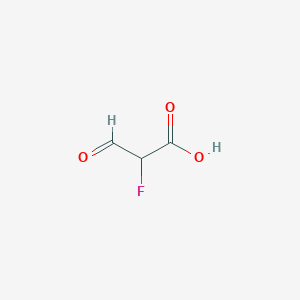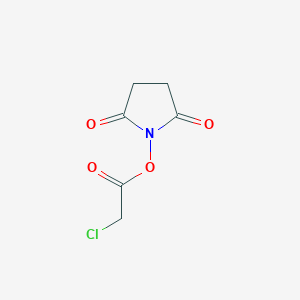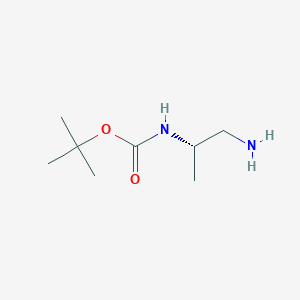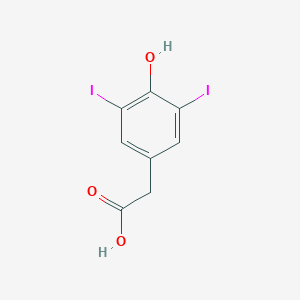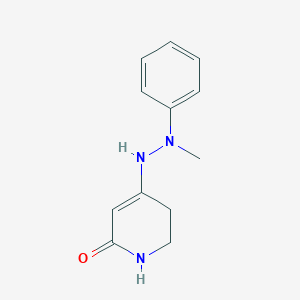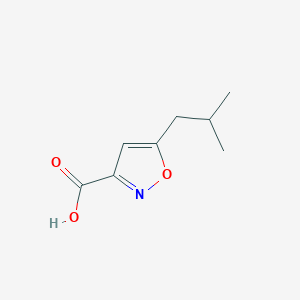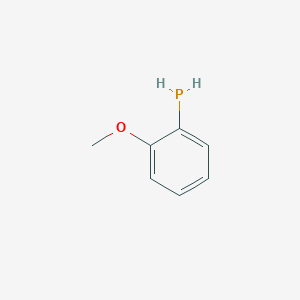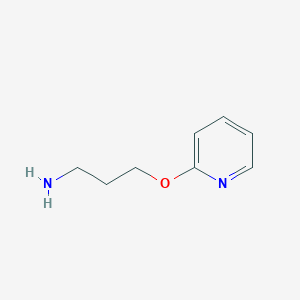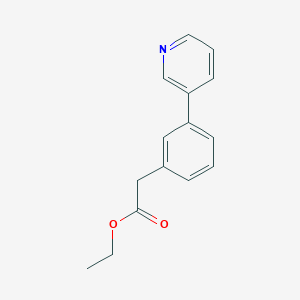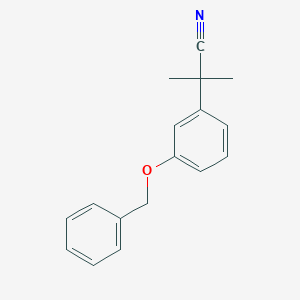
2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule that contains a benzyloxy group and a nitrile group. The benzyloxy group consists of a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group. The nitrile group consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of aromatic rings (from the benzyloxy group), a nitrile group, and various carbon-carbon and carbon-hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Given the presence of a nitrile group and aromatic rings, this compound is likely to be relatively stable and may have a high boiling point .Scientific Research Applications
Molecular Structure and Interaction
- The molecule, under the name 2,2′-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile), displays a significant dihedral angle between the benzene ring and the nitrile group, facilitating weak C—H...π interactions in its crystal form. This structure exhibits absorbance at 212 nm due to a π–π* transition, hinting at its potential in spectroscopic applications (Gomathi et al., 2019).
Quantum Mechanical and Biological Analysis
- Comprehensive quantum mechanical studies on triazole derivatives related to anastrozole, which structurally include 2-(3-(benzyloxy)phenyl)-2-methylpropanenitrile, elucidate their structural, nonlinear optical, electronic, and biological properties. These studies highlight potential applications in photodynamic therapy and drug design, backed by molecular docking studies indicating significant biological interactions (Al-Otaibi et al., 2020).
Photoluminescence and Nanomaterials
- Derivatives of benzoxazole, including structures akin to 2-(3-(benzyloxy)phenyl)-2-methylpropanenitrile, have been explored for their photoluminescent properties and potential as fluorescent nanomaterials. These compounds demonstrate strong blue light emission in solid state and are considered promising candidates for applications in aqueous and biological media (Ghodbane et al., 2012).
Bioactive Applications and Antifungal Properties
- Synthesis of bioactive azo-pyrazoline derivatives, which include benzyloxy-substituted compounds, showed significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus (Hawaiz & Samad, 2012).
- A series of Mannich bases synthesized from 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione exhibited promising antifungal activity against various fungal strains, showcasing their potential in antifungal drug development (Nimbalkar et al., 2016).
Electrochemical and Catalytic Properties
- Benzyloxy-functionalized 1,3-propanedithiolate model complexes related to 2-(3-(benzyloxy)phenyl)-2-methylpropanenitrile demonstrated unique electrochemical properties. These complexes could have relevance in understanding and mimicking the active sites of [FeFe]-hydrogenases, enzymes pivotal in hydrogen production and utilization (Song et al., 2012).
Future Directions
properties
IUPAC Name |
2-methyl-2-(3-phenylmethoxyphenyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDJVSQFPAEOLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608110 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile | |
CAS RN |
70120-08-0 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

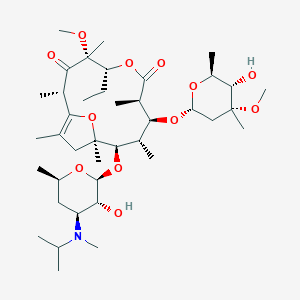
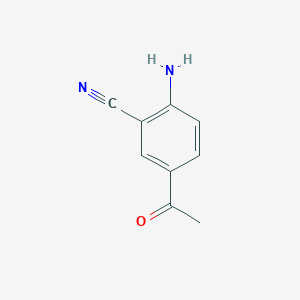
![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)
![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)
